molecular formula C17H13ClO3 B017847 2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid CAS No. 58211-82-8

2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid

Cat. No. B017847
M. Wt: 300.7 g/mol
InChI Key: HFQRIKISCRTEMT-UHFFFAOYSA-N
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Patent
US06265607B1

Procedure details

21.2 g of anhydrous aluminum chloride are introduced into 50 g of p-chlorotoluene and the mixture is heated to 40° C. with stirring. A solid mixture of 8.3 g of itaconic anhydride and 13.2 g of 4-chlorobiphenyl is added in portions in the course of one hour. The reaction mixture is stirred at 40° C. for 30 minutes and then added to 100 g of ice water. The solid reaction product is filtered off and washed twice with water (50 ml). The product is dried at room temperature and about 100 mbar until free of solvent and water. 4-(4′-Chlorobiphenyl-4-yl)-4-keto-2-methylenebutyric acid is obtained in a yield of 70% as a colorless, finely crystalline powder.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].ClC1C=CC(C)=CC=1.[C:13]1(=[O:20])[O:19][C:17](=[O:18])[CH2:16][C:14]1=[CH2:15].[Cl:21][C:22]1[CH:27]=[CH:26][C:25]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)=[CH:24][CH:23]=1>>[Cl:21][C:22]1[CH:23]=[CH:24][C:25]([C:28]2[CH:33]=[CH:32][C:31]([C:17](=[O:18])[CH2:16][C:14](=[CH2:15])[C:13]([OH:19])=[O:20])=[CH:30][CH:29]=2)=[CH:26][CH:27]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
C1(C(=C)CC(=O)O1)=O
Name
Quantity
13.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=CC=C1
Step Three
Name
ice water
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in portions in the course of one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 40° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid reaction product
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed twice with water (50 ml)
CUSTOM
Type
CUSTOM
Details
The product is dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(CC(C(=O)O)=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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